molecular formula C11H12O3 B3116444 Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate CAS No. 216582-48-8

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B3116444
CAS No.: 216582-48-8
M. Wt: 192.21 g/mol
InChI Key: UFJZPZHRFJHSOG-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a high-value chemical intermediate featuring a bicyclic indene core functionalized with a 6-hydroxy group and a methyl ester at the 1-position. This specific substitution pattern makes it a promising scaffold in medicinal chemistry and organic synthesis. The indane structure is a privileged scaffold in drug discovery, known for its presence in a wide range of bioactive molecules and natural products . The rigidity of the fused ring system contributes to stereochemical stability, which is beneficial for designing molecules with specific three-dimensional interactions . The hydroxy group on the aromatic ring provides a site for further functionalization, such as etherification or conjugation, while the methyl ester can be readily hydrolyzed to a carboxylic acid or transformed into amide derivatives, offering versatile pathways for structural diversification . Researchers can leverage this compound in the synthesis of more complex structures targeting various therapeutic areas. The indanone and indene core is found in compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties . Furthermore, this core structure is a key component of donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, highlighting its significant pharmacological relevance . As such, this compound serves as a critical starting material for developing novel small-molecule therapeutics, enzyme inhibitors, and for use in material science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZPZHRFJHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732212
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216582-48-8
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate: Synthesized as an intermediate in PDE1 radioligand development ().
  • Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate : Features a bromine atom at position 6 and an oxo group at position 1. The bromine increases molecular weight (MW: ~285.1) and may alter binding affinity in biological systems, while the oxo group introduces ketone reactivity .

Hydroxyl and Methyl-Modified Derivatives

  • 6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid: Contains four methyl groups (positions 1 and 3) and a carboxylic acid at position 3.
  • Methyl (1R trans, 2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Isolated from Fernandoa adenophylla, this derivative has anti-inflammatory and anti-diabetic activities (IC₅₀: 8–12 μM in α-glucosidase inhibition assays). The 3-methylbut-2-en-1-yl chain and additional hydroxyl/oxo groups contribute to its bioactivity .

Functional Group and Core Structure Comparisons

Indene vs. Indole Derivatives

  • Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride : While structurally similar in name, this compound has an indole core (nitrogen-containing aromatic system) instead of indene. The indole moiety enables π-π stacking interactions in receptor binding, differentiating its pharmacological profile from indene-based analogs .

Methoxy-Substituted Tubulin Inhibitors

  • N,N-Dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline (12o): A dihydroindene derivative with three methoxy groups, this compound inhibits tubulin polymerization (IC₅₀: 0.8 μM). Methoxy groups enhance steric bulk and hydrogen-bond acceptor capacity, contrasting with the hydroxyl group’s donor properties in the target compound .

Physicochemical and Pharmacological Data

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate 6-OH, 1-COOCH₃ 192.2 Under investigation -
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate 6-Cl, 1-COOCH₃ 210.7 PDE1 radioligand intermediate
Methyl (1R trans,2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate 1,2-diOH, 3-oxo, prenyl chain 306.3 Anti-diabetic (α-glucosidase inhibition)
6-Hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid 1,1,3,3-tetramethyl, 5-COOH 234.3 Antioxidant potential
N,N-Dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline 4,5,6-OMe, N,N-dimethylaniline 385.5 Tubulin polymerization inhibition

Key Research Findings and Implications

  • Anti-inflammatory Activity: Hydroxyl and prenyl-substituted indene derivatives (e.g., compound from Fernandoa adenophylla) show promise in modulating inflammatory pathways, likely via ROS scavenging or enzyme inhibition .
  • Metabolic Stability : Chloro and bromo substituents improve metabolic stability but may reduce target engagement due to steric effects .
  • Structural Flexibility : The dihydroindene scaffold accommodates diverse substituents, enabling optimization for specific therapeutic targets (e.g., tubulin inhibitors vs. enzyme modulators) .

Biological Activity

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound features a hydroxyl group at the 6th position and a carboxylate ester functional group. These functional groups are crucial for its biological activity, influencing its ability to interact with various biological targets.

The mechanism of action of this compound involves:

  • Binding Interactions : The hydroxyl and carboxylate groups facilitate binding to specific proteins and enzymes, modulating their activity.
  • Cellular Pathway Modulation : The compound may influence various cellular pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have shown that it can affect cell proliferation and viability in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity , demonstrating effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects , indicating that it might protect neuronal cells from oxidative stress or apoptosis, which is relevant in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylateContains a methoxy group instead of hydroxylModerate anticancer activity
Methyl 6-amino-2,3-dihydro-1H-indene-1-carboxylateAmino group may enhance certain interactionsPotential antibacterial properties
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylateChloro substituent increases reactivityNotable antiviral properties

This table highlights how the presence of different functional groups can alter the biological activities of indene derivatives.

Case Studies

Several case studies have provided insight into the biological effects of this compound:

  • In Vitro Cancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to increased apoptotic markers and decreased expression of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a notable zone of inhibition, suggesting effective bactericidal activity .
  • Neuroprotection : A recent study explored its neuroprotective capabilities in models of oxidative stress-induced neuronal damage. The compound exhibited a dose-dependent protective effect on neuronal cells, indicating potential for treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate?

  • Answer: The compound is synthesized via catalytic photooxygenation using a bifunctional quinine-BODIPY catalyst. A typical protocol involves reacting methyl 2-oxoindane-1-carboxylate with 5 mol% catalyst in dichloromethane for 1 hour, followed by purification via column chromatography (petroleum ether:diethyl ether = 6:4), yielding 80% product. Key characterization includes melting point (138–140°C), 1H^1H-NMR (δ 3.72 ppm for methoxy group), and HRMS confirmation ([M+Na]+^+ = 229.0470) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. For example, 1H^1H-NMR reveals distinct signals for the hydroxy (δ 4.31 ppm, singlet) and methoxy groups (δ 3.72 ppm), while 13C^{13}C-NMR confirms carbonyl resonances at 209.7 ppm (ketone) and 170.7 ppm (ester). HRMS data ([M+Na]+^+ = 229.0470) further validate molecular identity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Answer: Due to limited toxicity data, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors and direct skin contact. Storage should prioritize anhydrous conditions under inert gas (e.g., argon) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalyst loading) impact the yield and stereoselectivity of this compound?

  • Answer: Catalyst loading (5–10 mol%) and solvent polarity significantly influence reaction efficiency. Polar aprotic solvents (e.g., dichloromethane) enhance catalytic activity of the quinine-BODIPY hybrid, achieving >80% yield. Lower catalyst loading (2.5 mol%) reduces enantiomeric excess (ee) from 95% to 65%, highlighting the need for optimization . Comparative studies with proline-based catalysts show reduced stereocontrol (<50% ee), emphasizing the bifunctional catalyst’s superiority .

Q. What strategies address contradictions in spectral data interpretation for derivatives of this compound?

  • Answer: Discrepancies in NMR assignments (e.g., ketone vs. enol tautomers) are resolved via deuterium exchange experiments and 2D-COSY analysis. For example, a 1H^1H-NMR splitting pattern (δ 3.86 ppm, d, J=22.0HzJ = 22.0 \, \text{Hz}) confirms coupling between adjacent protons, while IR spectroscopy (1767 cm1^{-1} for ester C=O) distinguishes functional groups .

Q. How can functional group interconversion expand the utility of this compound in medicinal chemistry?

  • Answer: The hydroxy and ester groups enable derivatization:

  • Oxidation: Convert the hydroxy group to a ketone using CrO3_3/H2_2SO4_4, forming methyl 1-oxo-2,3-dihydroindene carboxylate analogs .
  • Reduction: LiAlH4_4 reduces the ester to a primary alcohol for prodrug synthesis .
  • Substitution: Halogenation (Br2_2/FeCl3_3) introduces bromine at the 6-position, enabling cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
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Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

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